5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one
Description
5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one is a halogenated thiazolone derivative characterized by a benzothiophene substituent. The molecule’s core consists of a thiazolone ring (a five-membered ring containing nitrogen and sulfur) substituted with chlorine at position 5 and a (3-chloro-1-benzothiophen-2-yl)methyl group at position 2. This bulky aromatic substituent distinguishes it from simpler thiazolone derivatives like CMIT (5-chloro-2-methyl-1,2-thiazol-3(2H)-one) and MIT (2-methyl-1,2-thiazol-3(2H)-one), which are widely used biocides .
Properties
CAS No. |
918107-56-9 |
|---|---|
Molecular Formula |
C12H7Cl2NOS2 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
5-chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H7Cl2NOS2/c13-10-5-11(16)15(18-10)6-9-12(14)7-3-1-2-4-8(7)17-9/h1-5H,6H2 |
InChI Key |
IOKSDMPWGDSBOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CN3C(=O)C=C(S3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 3-chloro-1-benzothiophene with a thiazole derivative under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent like DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Core Structural Differences
The compound’s unique benzothiophene substituent differentiates it from common analogues (Table 1):
Key Implications :
Antimicrobial Activity
CMIT and MIT are broad-spectrum biocides effective at low concentrations (typically 0.0015–0.05% w/w) against bacteria, fungi, and algae. Their mode of action involves disrupting microbial cell membranes and inhibiting metabolic enzymes . The benzothiophene group may enhance binding to fungal cytochrome P450 enzymes or bacterial efflux pumps, as seen in benzothiophene-containing pharmaceuticals .
Toxicity Profile
- CMIT/MIT : Associated with severe pulmonary toxicity in humidifier disinfectants, inducing oxidative stress and epithelial damage in alveolar cells . CMIT is more toxic than MIT due to its electrophilic chlorine atom .
- Target Compound: No direct toxicity data are available. However, the benzothiophene moiety may introduce hepatotoxic or genotoxic risks, as observed in structurally related compounds .
Biological Activity
5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through the reaction of 3-chloro-1-benzothiophene with a thiazole derivative under specific conditions, typically involving a base such as sodium hydride and a solvent like dimethylformamide (DMF) at elevated temperatures. The synthesis can be optimized for yield and purity through purification methods like recrystallization or chromatography.
| Property | Value |
|---|---|
| CAS No. | 918107-56-9 |
| Molecular Formula | C12H7Cl2NOS2 |
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | 5-chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3-one |
| InChI | InChI=1S/C12H7Cl2NOS2/c13-10-5... |
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. Specifically, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The minimal inhibitory concentration (MIC) for some thiazole derivatives has been reported as low as 50 µg/mL against multiple organisms .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines, including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells. Results indicate moderate inhibitory effects on cell proliferation, suggesting that further exploration into its mechanism of action could yield valuable insights for cancer therapy .
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can alter enzymatic activity or cellular signaling pathways, leading to observed biological effects. Ongoing research aims to elucidate these pathways further.
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of thiazole derivatives found that modifications in their structure significantly affected their potency against various pathogens. The study highlighted the importance of substituents in enhancing biological activity and provided a framework for future compound design aimed at improving efficacy against resistant strains .
Case Study 2: Anticancer Evaluation
In another investigation, the anticancer potential of thiazole derivatives was assessed using human cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity while minimizing toxicity to normal cells. This study supports the continued exploration of thiazole-based compounds in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one?
- Methodology :
- Step 1 : Synthesize the benzothiophene core via Friedel-Crafts acylation or cyclization of substituted thiophenes. highlights the use of 3-chloro-1-benzothiophen-2-yl derivatives as building blocks, suggesting alkylation or condensation reactions.
- Step 2 : Introduce the thiazolone ring through nucleophilic substitution or cyclocondensation. describes analogous syntheses using isothiocyanate derivatives and aldehydes for heterocyclic ring formation.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for characterizing this compound?
- Techniques :
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structure, particularly for verifying stereochemistry and intermolecular interactions .
- Spectroscopy :
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹). demonstrates FTIR’s utility in detecting functional groups in complex matrices .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzothiophene methyl protons at δ 3.5–4.5 ppm).
- Mass spectrometry : High-resolution MS (ESI or EI) to validate molecular ion peaks and fragmentation patterns .
Q. How should researchers assess the compound’s stability under varying conditions?
- Protocol :
- Accelerated stability studies : Expose the compound to UV light, humidity (40°C/75% RH), and acidic/alkaline buffers (pH 3–11) for 4–8 weeks. Monitor degradation via HPLC and track byproducts. and emphasize pH and temperature as critical variables for isothiazolone derivatives .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s biocidal activity, and how can they be validated?
- Approach :
- Mode of action : Hypothesize thiol-group targeting (common in isothiazolones) by electrophilic attack on microbial proteins. Validate via:
- Enzyme inhibition assays : Measure activity of cysteine proteases or dehydrogenases post-exposure.
- Genetic knockouts : Use microbial strains lacking thiol-repair pathways (e.g., glutathione-deficient mutants) to confirm susceptibility. and provide precedents for similar biocidal mechanisms .
Q. How can environmental persistence and toxicity be evaluated for this compound?
- Methods :
- Biodegradation assays : OECD 301F test (modified Sturm test) to assess mineralization in activated sludge.
- Aquatic toxicity : Daphnia magna LC50 and algal growth inhibition (OECD 201/202). outlines standardized protocols for CMIT/MIT analogs .
- Soil adsorption : Batch experiments with varying soil organic matter; quantify via LC-MS .
Q. How should conflicting data on stability or bioactivity be resolved?
- Strategy :
- Controlled replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature).
- Multi-method validation : Cross-correlate HPLC, LC-MS, and bioassay results. resolved preservative stability contradictions using FTIR and transmission spectra .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
